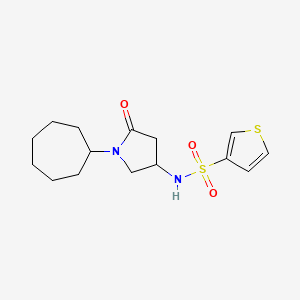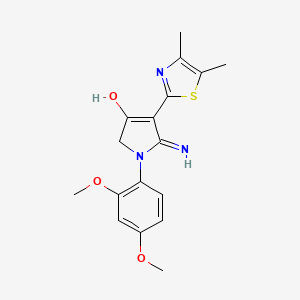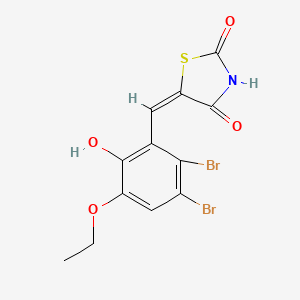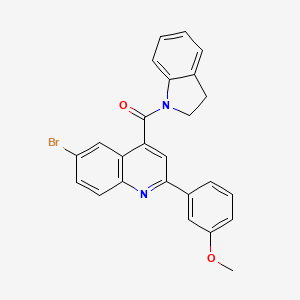
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide (abbreviated as TAK-715) is a small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). It was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan and has since been the subject of numerous scientific studies. In
作用機序
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide inhibits the activity of p38 MAPK, which is a key signaling molecule involved in the regulation of inflammatory responses. By inhibiting p38 MAPK, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. The inhibition of p38 MAPK also affects other cellular processes, such as cell growth and differentiation, which may contribute to the anti-cancer effects of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune responses. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has also been shown to reduce the production of collagen, which may be beneficial in the treatment of fibrotic diseases.
実験室実験の利点と制限
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the role of p38 MAPK in cellular processes. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has also been shown to have good selectivity for p38 MAPK, which reduces the likelihood of off-target effects. However, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has some limitations as well. It is a relatively weak inhibitor of p38 MAPK compared to other inhibitors, which may limit its effectiveness in certain applications. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has poor solubility in aqueous solutions, which may limit its use in certain assays.
将来の方向性
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide. One area of interest is the development of more potent inhibitors of p38 MAPK, which may have greater therapeutic potential. Another area of interest is the development of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide and its potential therapeutic applications.
合成法
The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide involves several steps, starting with the reaction of 1-cycloheptylpyrrolidine-2,5-dione with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzenesulfonamide to form the desired product, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide. The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been described in detail in several scientific publications.
科学的研究の応用
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has also been studied for its potential in treating cancer, as p38 MAPK is involved in the regulation of cell growth and differentiation.
特性
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15-9-12(16-22(19,20)14-7-8-21-11-14)10-17(15)13-5-3-1-2-4-6-13/h7-8,11-13,16H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUJVMGGWJAVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NS(=O)(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)

![3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone](/img/structure/B6074440.png)
![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)

![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)

![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)

![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6074517.png)
